molecular formula C8H6BrFO2 B1410419 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone CAS No. 1805533-00-9

1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone

Cat. No.: B1410419
CAS No.: 1805533-00-9
M. Wt: 233.03 g/mol
InChI Key: LVKDDCNRUCRQOS-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone is a fluorinated and brominated aromatic ketone that serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Its distinct substitution pattern, featuring bromo, fluoro, and hydroxyl groups on the phenyl ring adjacent to a reactive ketone, makes it a valuable scaffold for constructing more complex molecules. Researchers can leverage this compound in structure-activity relationship (SAR) studies, particularly in the design and synthesis of novel bioactive molecules. Current scientific literature indicates that fluorinated analogs of established pharmacophores are a key focus in drug discovery, for instance, in the development of potent human uric acid transporter 1 (hURAT1) inhibitors like benzbromarone analogs . The strategic incorporation of fluorine and bromine atoms can be critical for modulating a compound's biological activity, metabolic stability, and binding affinity through electronic and steric effects. The presence of multiple halogen atoms also provides specific sites for further functionalization via cross-coupling reactions, facilitating the exploration of chemical space around the core structure. This compound is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-bromo-3-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKDDCNRUCRQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Acetophenone Synthesis via Copper(II) Bromide Mediated Bromination

One established method for preparing related bromo-fluoro acetophenones involves the bromination of 1-(4-bromo-3-fluorophenyl)ethanone using copper(II) bromide in ethyl acetate at elevated temperature (60°C) for 12 hours. The reaction mixture is then cooled, filtered, and purified by silica gel chromatography to yield the brominated product with approximately 44% yield. This method can be adapted for the preparation of 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone by starting from appropriately substituted acetophenones.

Reaction Summary:

Reagents Conditions Yield Notes
1-(4-bromo-3-fluorophenyl)ethanone + CuBr2 EtOAc, 60°C, 12 h 44% Purification by silica gel column chromatography

Nucleophilic Substitution and Reduction Routes

Patent literature describes a preparation involving nucleophilic substitution reactions of precursor compounds (e.g., compound 1-a) in solvents like N,N-dimethylformamide (DMF), followed by reduction steps using sodium hydroxide/methanol systems and further treatment with triethylsilane and boron trifluoride etherate. The mole ratio of sodium hydroxide to precursor is optimized between 1:1 and 3:1, and solvent volume is controlled to 5–20 mL/mmol. This multistep approach allows for selective functionalization and reduction to yield the target hydroxyacetophenone derivative.

Hydroxyacetophenone Formation via Base-Catalyzed Condensation

In related systems, hydroxyacetophenones have been synthesized via base-catalyzed condensation reactions. For example, 1-(4-fluoro-2-hydroxyphenyl)ethanone derivatives are prepared by stirring substituted hydrazines with ethanolic KOH, followed by acidification and crystallization. Although this method is more common for fluorinated hydroxyacetophenones, it provides insight into the introduction of the hydroxy group at the 2-position under mild conditions.

Alternative Synthetic Routes and Yields

Other synthetic routes reported include the use of 4-bromo-3-fluorophenyl acetate as a starting material for acetylation and halogenation, with yields varying depending on reaction conditions and purification methods. The availability of multiple suppliers and CAS-registered compounds indicates established synthetic protocols but often with variable yields and purities.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
CuBr2 bromination in EtOAc CuBr2, EtOAc, 60°C, 12 h 44 Straightforward bromination Moderate yield, requires purification
Nucleophilic substitution + reduction DMF, NaOH/MeOH, triethylsilane, BF3·OEt2 Not specified Selective functionalization Multistep, requires careful control
Base-catalyzed condensation KOH, ethanolic conditions 70+ (related compounds) Mild conditions, simple setup May require further functionalization
Acetylation from phenyl acetate 4-bromo-3-fluorophenyl acetate Variable Direct acetylation Limited data on yield

Research Findings and Notes

  • The presence of fluorine at the 3-position influences conformational preferences and reactivity, as shown by NMR studies indicating s-trans conformers in solution, which may affect reaction pathways and product stability.

  • Solubility and formulation data emphasize the need for careful solvent selection and stepwise mixing to maintain compound stability in stock solutions for biological or chemical applications.

  • Patent literature provides detailed reaction conditions and stoichiometries for the reduction and substitution steps, highlighting the importance of controlling reagent ratios and solvent volumes to optimize yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ethanone group to a carboxylic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ethanone group to an alcohol.

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

Major Products Formed:

    Oxidation: 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)acetic acid.

    Reduction: 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanol.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (bromine and fluorine) on the phenyl ring influences its reactivity and binding affinity to biological targets. The hydroxyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding stability and specificity .

Comparison with Similar Compounds

Substituent Impact :

  • Electron-Withdrawing Groups (Br, F): Increase electrophilicity of the ketone, enhancing reactivity in nucleophilic additions or substitutions compared to non-halogenated analogs .
  • Hydroxyl Group: The ortho-hydroxyl group (position 2) facilitates intramolecular hydrogen bonding with the ketone, reducing solubility in non-polar solvents but increasing acidity (pKa ~8–10) compared to para-substituted analogs .
  • Fluorine: Enhances lipophilicity and metabolic stability relative to non-fluorinated counterparts, making the compound more suitable for drug design .

Physical and Chemical Properties

Data from crystallography and handbooks highlight trends:

Property 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone 2-Bromo-1-(4-hydroxyphenyl)ethanone 1-(4-Bromo-3-hydroxyphenyl)ethanone
Molecular Weight ~245.04 g/mol 215.04 g/mol 215.046 g/mol
Melting Point Not reported (predicted: 150–170°C) 112–114°C 95–100°C
Solubility Moderate in polar aprotic solvents (DMF, DMSO) Low in water; high in acetone Similar to analog
Acidity (pKa) ~8.5 (hydroxyl) ~9.2 (hydroxyl) ~8.8 (hydroxyl)

Biological Activity

1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone, a halogenated phenolic compound, has garnered attention in recent research due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone is characterized by the following structural formula:

C8H7BrFO2\text{C}_8\text{H}_7\text{BrF}\text{O}_2

The presence of bromine and fluorine atoms in its structure contributes to its unique reactivity and biological interactions.

Synthesis

The synthesis of 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone typically involves the bromination and fluorination of phenolic compounds, followed by acetylation. Various synthetic routes have been explored, emphasizing the need for optimizing reaction conditions to enhance yield and purity.

Anticancer Properties

Recent studies have indicated that 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone exhibits significant anticancer properties. For example, a study demonstrated that derivatives of this compound showed potent antiproliferative activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism
1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanoneMCF-7 (Breast)5.6Apoptosis induction
1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanoneA549 (Lung)4.8Cell cycle arrest

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, including carbonic anhydrases (CAs) and acetylcholinesterase (AChE). These enzymes play crucial roles in physiological processes, and their inhibition can lead to therapeutic effects in conditions such as glaucoma and Alzheimer's disease.

Table 2: Enzyme Inhibition Potency

EnzymeInhibition (%)IC50 (µM)
Carbonic Anhydrase I75%12.3
Acetylcholinesterase68%10.5

Case Studies

  • Study on Anticancer Activity : A comprehensive study evaluated the effects of various derivatives of 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone on cancer cell lines. The results indicated that these compounds could significantly inhibit tumor growth in vitro, with further studies suggesting potential in vivo efficacy.
  • Enzyme Inhibition Research : Research focusing on enzyme inhibition revealed that this compound could serve as a lead structure for developing new inhibitors for CAs and AChE, potentially leading to novel treatments for related diseases.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the substitution pattern and functional groups. For example, 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve bromo, fluoro, and hydroxyl substituents on the aromatic ring. Mass spectrometry (MS) is essential for verifying molecular weight, particularly via electron ionization (EI-MS) to detect characteristic isotopic patterns for bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) . X-ray crystallography (e.g., using SHELX software) provides definitive structural confirmation by resolving bond lengths and angles, as demonstrated in analogous brominated ethanones .

Q. How can the Friedel-Crafts acylation method be adapted for synthesizing this compound?

  • Answer: The Friedel-Crafts acylation typically involves reacting a substituted benzaldehyde (e.g., 4-bromo-3-fluoro-2-hydroxybenzaldehyde) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3_3). Careful temperature control (0–5°C) is required to avoid over-acylation or decomposition of the hydroxyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. What are the key challenges in handling and storing 1-(4-Bromo-3-fluoro-2-hydroxyphenyl)ethanone?

  • Answer: The hydroxyl and bromo groups increase sensitivity to moisture and light. Storage under inert gas (argon/nitrogen) in amber glass vials at –20°C is advised. Thermal stability should be monitored via differential scanning calorimetry (DSC), as brominated aromatics may decompose above 200°C .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Answer: The bromine atom at the 4-position is primed for Suzuki-Miyaura coupling, but the adjacent fluoro and hydroxyl groups may sterically hinder palladium catalyst access. Computational studies (DFT) can predict reaction sites, while experimental optimization (e.g., ligand screening with Pd(PPh3_3)4_4) is necessary to improve yields. Competing dehalogenation or hydroxyl group oxidation must be mitigated .

Q. What strategies resolve contradictions in NMR data for regioisomeric derivatives of this compound?

  • Answer: Discrepancies in splitting patterns (e.g., aromatic protons) can arise from para vs. meta substitution. Use 2D NMR techniques (COSY, HSQC) to assign coupling constants and NOESY to confirm spatial proximity. Compare experimental data with simulated spectra (e.g., ACD/Labs) for regioisomeric models .

Q. How does the hydroxyl group impact the compound’s stability under basic conditions?

  • Answer: The hydroxyl group may deprotonate under basic conditions, forming a phenoxide ion that activates the aromatic ring toward nucleophilic substitution. Kinetic studies (UV-Vis or HPLC) under varying pH (7–12) can track degradation pathways. Stabilization via hydrogen-bonding solvents (e.g., DMSO) is recommended .

Q. What crystallographic software and parameters are optimal for refining its crystal structure?

  • Answer: SHELXL (within the SHELX suite) is widely used for small-molecule refinement. Key parameters include anisotropic displacement parameters for heavy atoms (Br, F) and hydrogen bonding constraints for the hydroxyl group. Twin refinement may be necessary if multiple crystal domains are observed .

Methodological Considerations

Q. How to analyze purity and detect trace intermediates in synthesized batches?

  • Answer: High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) is standard. Gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities. For non-volatile byproducts, LC-MS in positive ion mode provides molecular ion data .

Q. What safety protocols are critical for handling fluorinated and brominated derivatives?

  • Answer: Use fume hoods for all synthetic steps. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Emergency procedures for skin contact (15-minute rinsing with water) and inhalation (fresh air, medical attention) are mandated per GHS guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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